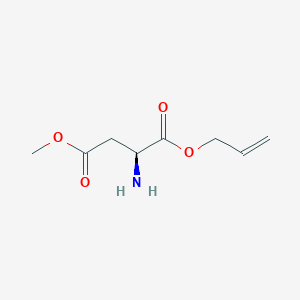
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, also known as MEP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MEP is a derivative of the natural amino acid L-glutamate and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate works by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate binds to and activates a specific subtype of glutamate receptor known as the mGluR5 receptor. Activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in lab experiments is its high yield and simple synthesis method. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate. One area of interest is the development of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate-based therapies for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in these applications.
Another area of interest is the development of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate as an anticancer agent. More research is needed to determine the mechanisms by which 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate induces apoptosis in cancer cells and to identify potential synergistic effects with other anticancer agents.
Finally, there is a growing interest in the use of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate as a tool for studying glutamate receptor function in the brain. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be used to selectively activate the mGluR5 receptor, allowing for the investigation of its role in various physiological and pathological processes.
Métodos De Síntesis
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be synthesized using a simple and efficient method that involves the reaction of L-glutamic acid with acrolein. The reaction results in the formation of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, which can be purified using standard chromatography techniques. The yield of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is typically high, making this synthesis method a viable option for large-scale production.
Aplicaciones Científicas De Investigación
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been studied extensively for its potential therapeutic applications. One of the most promising applications of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can protect neurons from oxidative stress and reduce inflammation, both of which are key factors in the development of these diseases. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been shown to improve cognitive function and memory in animal models.
In addition to its neuroprotective properties, 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been studied for its potential as an anticancer agent. Studies have shown that 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-O-methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-4-13-8(11)6(9)5-7(10)12-2/h3,6H,1,4-5,9H2,2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCONJMUNZSMJZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)
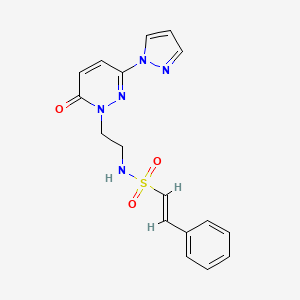
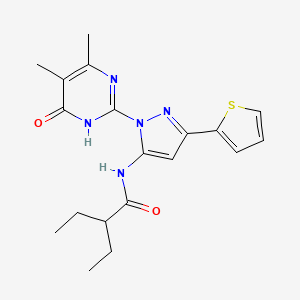
![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)
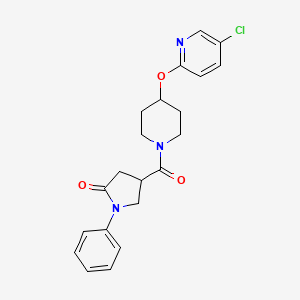
![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)
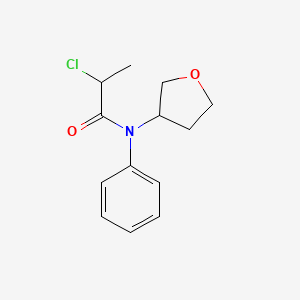
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
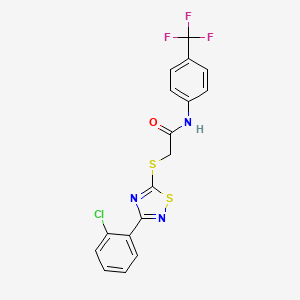
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
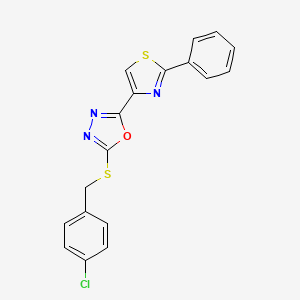
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)